molecular formula C9H18ClN3 B12223900 1-isopropyl-N-propyl-1H-pyrazol-5-amine

1-isopropyl-N-propyl-1H-pyrazol-5-amine

Cat. No.: B12223900
M. Wt: 203.71 g/mol
InChI Key: SFRCHEMSHZBZAR-UHFFFAOYSA-N
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Description

1-Isopropyl-N-propyl-1H-pyrazol-5-amine is a pyrazole derivative with a molecular formula of C₉H₁₉N₃ and a calculated molecular weight of 169.3 g/mol. The compound features an isopropyl group at the 1-position of the pyrazole ring and a propylamine substituent at the 5-position (Figure 1). Pyrazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their versatile hydrogen-bonding capabilities and structural modularity.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

2-propan-2-yl-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-6-10-9-5-7-11-12(9)8(2)3;/h5,7-8,10H,4,6H2,1-3H3;1H

InChI Key

SFRCHEMSHZBZAR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=NN1C(C)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-isopropyl-N-propyl-1H-pyrazol-5-amine typically involves the reaction of 1H-pyrazole with appropriate alkylating agents. One common method includes the reaction of 1H-pyrazole with isopropyl bromide and propylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-isopropyl-N-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 1 / 5) Molecular Formula Molecular Weight (g/mol) ESIMS Data (m/z) Notable Features
1-Isopropyl-N-propyl-1H-pyrazol-5-amine (Target) Isopropyl / Propylamine C₉H₁₉N₃ 169.3 Not reported Flexible alkyl chains, moderate lipophilicity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl / Ethylamine + Pyridinyl C₁₁H₁₄N₄ 202.3 203 ([M+H]⁺) Aromatic pyridinyl group enhances polarity
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Phenyl / Methylamine + Pyridinyl C₁₅H₁₅N₅ 251.3 252 ([M+2H]⁺²) Bulky phenyl group increases steric hindrance
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl / Cyclopropylmethylamine + Pyridinyl C₁₂H₁₆N₄ 228.3 230 ([M+2H]⁺²) Cyclopropyl enhances rigidity and metabolic stability
1-Isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine Isopropyl / Pyrrolylmethyl C₁₂H₂₀N₄ 220.3 Not reported Pyrrole ring introduces π-π stacking potential
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine Benzyl / Ether-linked dipropylamine C₂₀H₃₁N₃O 329.5 Not reported Ether linkage and benzyl group increase hydrophobicity

Substituent Effects on Molecular Properties

Alkyl vs. Aromatic Substituents: The target compound’s isopropyl and propylamine groups contribute to moderate lipophilicity, making it less polar than analogs with pyridinyl (e.g., ) or benzyl (e.g., ) substituents. The phenyl group in N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine introduces steric bulk, which may reduce binding affinity in biological targets compared to the target compound’s smaller isopropyl group.

The ether-linked dipropylamine in the compound from increases hydrophobicity, which could enhance membrane permeability but reduce solubility.

Mass Spectrometry Data :

  • ESIMS data for analogs in show distinct fragmentation patterns. For example, the pyridinyl-containing compound (m/z 203, [M+H]⁺) confirms its molecular weight, while the target compound’s lack of aromaticity may result in different ionization efficiency.

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